

# Physicochemical properties of Laduviglusib trihydrochloride

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Compound of Interest		
Compound Name:	Laduviglusib trihydrochloride	
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An In-depth Technical Guide on the Physicochemical Properties of **Laduviglusib Trihydrochloride** 

For Researchers, Scientists, and Drug Development Professionals

Laduviglusib, also known as CHIR-99021, is a potent and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3). Its trihydrochloride salt form is the subject of significant research due to its role as an activator of the Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial in embryonic development, tissue regeneration, and numerous disease states, making Laduviglusib a valuable tool in stem cell research and a potential therapeutic agent for various conditions. This technical guide provides a detailed overview of the core physicochemical properties of **Laduviglusib trihydrochloride**, essential for its application in research and drug development.

## **Core Physicochemical Properties**

The fundamental physicochemical characteristics of **Laduviglusib trihydrochloride** are summarized in the table below. These properties are critical for its handling, storage, and preparation in solution.



Property	Value	
Synonyms	CHIR-99021 trihydrochloride, CT99021 trihydrochloride[1][4]	
Molecular Formula	C22H18Cl2N8·3HCl[5]	
Molecular Weight	574.72 g/mol [1][6][7]	
Appearance	White to light yellow solid powder[1][7]	
Purity	≥98%[5]	
CAS Number	1782235-14-6[1][7]	
Storage	Store at -20°C, sealed away from moisture[1][5]	

### **Solubility**

The solubility of a compound is a critical factor for its biological activity and formulation. The solubility of **Laduviglusib trihydrochloride** in common laboratory solvents is presented below. It is important to note that for aqueous solutions, the use of sonication and warming may be necessary to achieve complete dissolution.[2] For DMSO, using a new, anhydrous stock is recommended as the presence of water can significantly impact solubility.[1][8]

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
Water	14.37	25[5]
DMSO	28.74	50[5]

# **Experimental Protocols Methodology for Solubility Determination**

The following is a generalized protocol for determining the solubility of **Laduviglusib trihydrochloride**.

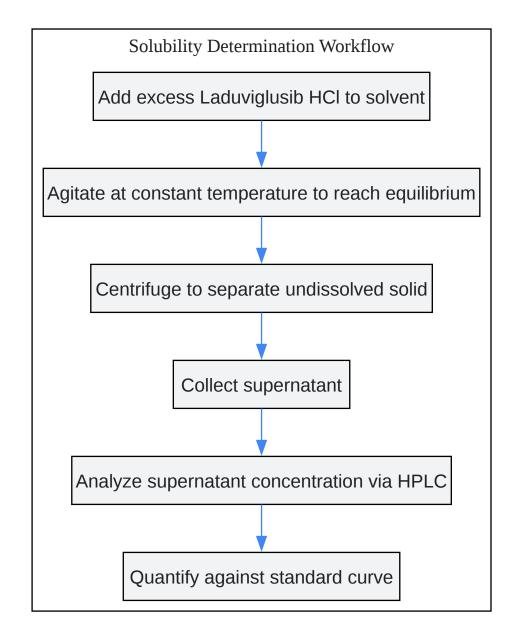
### Foundational & Exploratory





- Preparation of Stock Solutions: Prepare a high-concentration stock solution of Laduviglusib trihydrochloride in an appropriate solvent, such as DMSO.
- Serial Dilutions: Create a series of dilutions from the stock solution to generate a standard curve.
- Equilibration: Add an excess amount of the compound to the test solvent (e.g., water or a buffer solution) in a vial.
- Shaking/Agitation: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
- Separation: Centrifuge the samples to pellet the undissolved solid.
- Analysis: Carefully take a sample from the supernatant and analyze it using High-Performance Liquid Chromatography (HPLC).
- Quantification: Compare the HPLC peak area of the sample to the standard curve to determine the concentration of the dissolved compound, which represents its solubility in that solvent.





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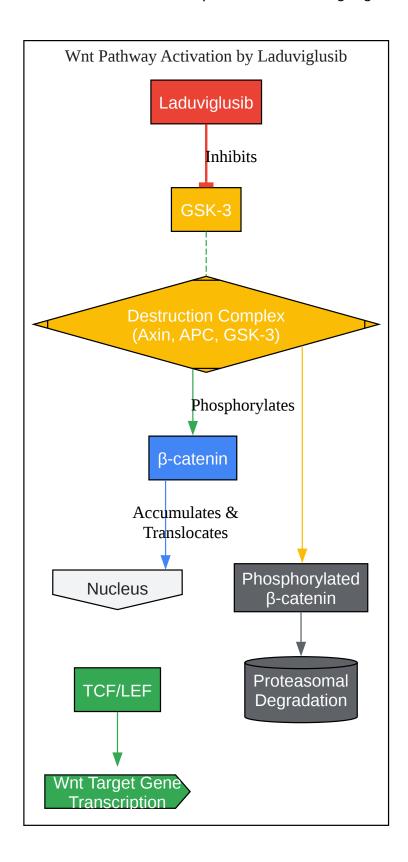
Caption: A generalized experimental workflow for determining compound solubility.

# **Signaling Pathway**

Laduviglusib is a potent inhibitor of GSK-3 $\alpha$  and GSK-3 $\beta$ , with IC<sub>50</sub> values of 10 nM and 6.7 nM, respectively.[1][2][9] GSK-3 is a key component of the "destruction complex" in the canonical Wnt signaling pathway. This complex phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3, Laduviglusib prevents the phosphorylation of  $\beta$ -catenin. This leads to the accumulation of  $\beta$ -



catenin in the cytoplasm, followed by its translocation into the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[10]





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